methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate: is a boronic acid derivative with a pyridine ring. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Mechanism of Action
Target of Action
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a boric acid ester intermediate . Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They play a significant role in the organic synthesis of drugs, often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Mode of Action
The compound interacts with its targets, primarily enzymes, to inhibit their function . This interaction can lead to the production of highly reactive oxygen species, which can induce oxidative stress
Biochemical Pathways
The affected pathways primarily involve the generation of reactive oxygen species and the induction of oxidative stress . This can lead to apoptosis (programmed cell death) in certain cells, such as the HCT116 human colon cancer cell and HeLa cells .
Result of Action
The compound’s action results in the induction of oxidative stress, leading to apoptosis and necrosis of certain cancer cells . For instance, it has been found to effectively treat colon cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available pyridine derivatives. One common method involves the following steps:
Halogenation: The pyridine ring is halogenated to introduce a fluorine atom at the 3-position.
Borylation: The halogenated pyridine undergoes borylation to introduce the boronic acid derivative at the 5-position.
Esterification: The boronic acid derivative is then esterified to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar steps but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound is primarily used in cross-coupling reactions , such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds. It can also undergo oxidation and reduction reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and a base like sodium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds are typically formed.
Oxidation: Carboxylic acids or ketones may be produced.
Reduction: Alcohols or amines can be synthesized.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis for constructing complex molecules, particularly in pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound is used in the development of new drugs, especially those targeting cancer and inflammatory diseases. Industry: It finds applications in material science for the creation of advanced polymers and coatings.
Comparison with Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and utility in cross-coupling reactions. The presence of the carboxylate group also adds versatility to its applications in organic synthesis.
Properties
CAS No. |
2043770-91-6 |
---|---|
Molecular Formula |
C13H17BFNO4 |
Molecular Weight |
281.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.